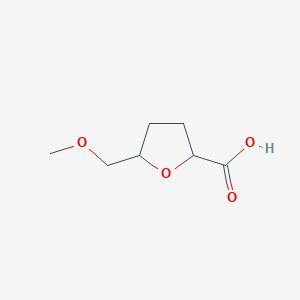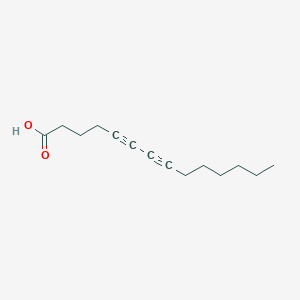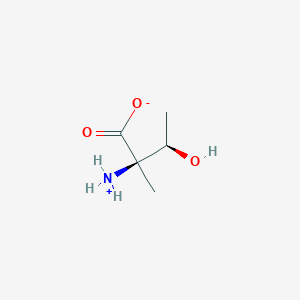
3-Fluoro-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1,2-dihydronaphthalene, also known as 3-fluoroindan, is a fluorinated organic compound with a naphthalene backbone. It has gained significant attention in the field of organic synthesis due to its unique properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical biology.
Mechanism Of Action
The mechanism of action of 3-fluoro-1,2-dihydronaphthalene is not well understood. However, it is believed to act as a nucleophile in various reactions, due to the electron-withdrawing effect of the fluorine atom. It has also been shown to interact with proteins and enzymes, leading to changes in their activity and function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-fluoro-1,2-dihydronaphthalene are largely unknown. However, it has been shown to have low toxicity in animal studies, suggesting its potential for use in pharmaceuticals and other applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-fluoro-1,2-dihydronaphthalene is its ease of synthesis and availability. It is also a versatile building block for the synthesis of a variety of biologically active compounds. However, its fluorinated nature can make it difficult to handle in certain reactions, and its reactivity can be affected by the presence of other functional groups.
Future Directions
There are many potential future directions for the study of 3-fluoro-1,2-dihydronaphthalene. One area of interest is the development of new synthetic methods for its production, with improved yields and selectivity. Another area of interest is the study of its interactions with proteins and enzymes, with the goal of identifying new drug targets and developing new therapeutics. Additionally, the use of 3-fluoro-1,2-dihydronaphthalene in materials science and chemical biology is an area of ongoing research, with the potential for many new applications.
Synthesis Methods
The synthesis of 3-fluoro-1,2-dihydronaphthalene involves the reaction of 1,2-dihydronaphthalene with a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction can be carried out in various solvents, including dichloromethane, acetonitrile, and toluene, under mild reaction conditions. The yield of the reaction can be improved by using a Lewis acid catalyst, such as BF3·Et2O or AlCl3. The synthesis of 3-fluoro-1,2-dihydronaphthalene is a relatively simple and efficient process, making it a promising candidate for large-scale production.
Scientific Research Applications
3-Fluoro-1,2-dihydronaphthalene has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a building block for the synthesis of biologically active compounds, including antipsychotics, antidepressants, and anti-inflammatory agents. In the field of materials science, it has been used as a precursor for the synthesis of fluorescent dyes and polymers. In chemical biology, it has been used as a tool for the study of protein-ligand interactions and enzyme mechanisms.
properties
CAS RN |
144951-47-3 |
|---|---|
Product Name |
3-Fluoro-1,2-dihydronaphthalene |
Molecular Formula |
C10H9F |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
3-fluoro-1,2-dihydronaphthalene |
InChI |
InChI=1S/C10H9F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2 |
InChI Key |
RKYVANDSHJQYMB-UHFFFAOYSA-N |
SMILES |
C1CC(=CC2=CC=CC=C21)F |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)F |
synonyms |
Naphthalene, 3-fluoro-1,2-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B115038.png)
![[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate](/img/structure/B115041.png)

![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)
![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)

